molecular formula C9H14N4 B1333216 1-Pyrimidin-2-yl-1,4-diazepane CAS No. 21279-57-2

1-Pyrimidin-2-yl-1,4-diazepane

Cat. No.: B1333216
CAS No.: 21279-57-2
M. Wt: 178.23 g/mol
InChI Key: LZOGPVCTSDAYIP-UHFFFAOYSA-N
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Description

1-Pyrimidin-2-yl-1,4-diazepane is a heterocyclic compound with the molecular formula C9H14N4. It contains a seven-membered ring with two nitrogen atoms and a pyrimidine ring attached to the diazepane structure.

Chemical Reactions Analysis

Types of Reactions

1-Pyrimidin-2-yl-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted diazepane derivatives.

Mechanism of Action

The mechanism of action of 1-Pyrimidin-2-yl-1,4-diazepane involves its interaction with specific molecular targets and pathways. For instance, certain pyrimidine-based compounds have been shown to inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This suggests potential anti-inflammatory effects for this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyrimidin-2-yl-1,4-diazepane is unique due to its specific combination of a pyrimidine ring and a diazepane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-pyrimidin-2-yl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-4-11-9(12-5-1)13-7-2-3-10-6-8-13/h1,4-5,10H,2-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOGPVCTSDAYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378248
Record name 1-pyrimidin-2-yl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21279-57-2
Record name Hexahydro-1-(2-pyrimidinyl)-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21279-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-pyrimidin-2-yl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of homopiperazine (3.5 g, 35 mmol) in ethanol (100 ml) at 40° C., was added portionwise 2-chloropyrimidine (2.0 g, 17.5 mmol). The mixture was stirred for 1 hour then concentrated in vacuo. The residue was dissolved in methylene chloride (75 ml) and washed with a saturated solution of sodium bicarbonate and brine. Layers were separated, and the organic layer was dried over magnesium sulfate and concentrated. The resulting residue was purified by flash chromatography and a semi-solid (1.0 g) was collected and used as is.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

50 ml of acetonitrile was added to 10.0 g (0.1 mole) of homopiperazine, 2.9 g (0.025 mole) of 2-chloropyrimidine, 6.9 g (0.05 mole) of potassium carbonate and a catalytic amount of potassium iodide, and the mixture was refluxed under heating for 11 hours. The mixture was cooled to room temperature and then filtered, the filtrate obtained was concentrated under reduced pressure, and the residue was applied to silica gel column chromatography (eluent; a chloroform:methanol=8:2 mixed solution) to obtain 2.14 g of 1-(2-pyrimidyl)homopiperazine as a pale yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

An ice bath is used to cool a solution of 3 g of 2-chloropyrimidine in 20 ml of EtOH which is then admixed dropwise with a solution of 13 g of 1,4-diazepane in 50 ml of EtOH, left with stirring in the cold for 30 minutes and then at AT for 24 hours. It is concentrated under vacuum, the residue is taken up with 100 ml of AcOEt and 100 ml of saturated K2CO3 solution, the system is decanted, the organic phase is diluted by adding 100 ml of AcOEt, the organic phase is washed with saturated K2CO3 solution and dried over Na2SO4 and the solvent is evaporated under vacuum. This gives the expected product, which is used as it is.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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